2(3H)-Furanone, 5-dodecyldihydro-

Catalog No.
S750358
CAS No.
730-46-1
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Furanone, 5-dodecyldihydro-

CAS Number

730-46-1

Product Name

2(3H)-Furanone, 5-dodecyldihydro-

IUPAC Name

5-dodecyloxolan-2-one

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3

InChI Key

SRIFJCOBFTWCTM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCCCCCC1CCC(=O)O1

Description

The exact mass of the compound 2(3H)-Furanone, 5-dodecyldihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2(3H)-Furanone, 5-dodecyldihydro- is an organic compound classified as a gamma-lactone. Its molecular formula is C16H30O2, and it features a furan ring bonded to a ketone functional group. This compound is known for its distinctive structure, which includes a long dodecyl chain that contributes to its unique properties and potential applications in various fields, including food science and medicinal chemistry .

Typical of lactones and aliphatic hydrocarbons. Key reactions include:

  • Hydrolysis: In the presence of water, 2(3H)-furanone can hydrolyze to form corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols or aldehydes under specific conditions.
  • Esterification: The compound can react with alcohols to form esters, which are often utilized in flavoring and fragrance applications .

Research indicates that 2(3H)-furanone, 5-dodecyldihydro- exhibits significant biological activity. It has been studied for its:

  • Antimicrobial Properties: The compound demonstrates antibacterial effects against various strains of bacteria, making it a candidate for use in food preservation and pharmaceuticals.
  • Antioxidant Activity: Exhibits potential in neutralizing free radicals, thus contributing to cellular protection against oxidative stress .

The synthesis of 2(3H)-furanone, 5-dodecyldihydro- can be achieved through several methods:

  • Cyclization of Dodecanol Derivatives: This involves the reaction of dodecanol with appropriate reagents under controlled conditions to form the furanone structure.
  • Lactonization Reactions: Using dodecanoic acid and dehydrating agents can lead to the formation of the lactone.
  • Biocatalysis: Enzymatic methods have been explored for synthesizing this compound, utilizing specific enzymes that facilitate the cyclization process under mild conditions .

2(3H)-Furanone, 5-dodecyldihydro- finds utility in various sectors:

  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Pharmaceuticals: Its antimicrobial and antioxidant properties position it as a potential candidate for drug development.
  • Cosmetics: Used in formulations due to its fragrance and skin-beneficial properties .

Studies on the interactions of 2(3H)-furanone with biological systems have shown:

  • Synergistic Effects with Other Antimicrobials: When combined with other antimicrobial agents, it may enhance their efficacy.
  • Cellular Interactions: Research into how this compound interacts at the cellular level is ongoing, particularly regarding its antioxidant capabilities and potential protective effects against cellular damage .

Several compounds share structural or functional similarities with 2(3H)-furanone, 5-dodecyldihydro-. Here are some notable examples:

Compound NameStructure TypeKey Features
5-Henicosyldihydrofuran-2(3H)-oneGamma-lactoneLonger alkyl chain; potential for different solubility properties .
4-Hydroxy-2(3H)-furanoneHydroxy-lactoneExhibits different biological activities; used in food preservation.
5-Tetradecyldihydrofuran-2(3H)-oneGamma-lactoneSimilar structure but with a shorter alkyl chain; varying applications .

Uniqueness

The uniqueness of 2(3H)-furanone, 5-dodecyldihydro- lies in its long dodecyl chain, which enhances its hydrophobic characteristics compared to other similar compounds. This property influences its solubility and interaction with biological membranes, potentially leading to distinct biological activities and applications not found in shorter-chain analogs.

The compound 2(3H)-furanone, 5-octyldihydro- (commonly referred to as gamma-dodecalactone) has been identified in natural products since the mid-20th century. Early studies by Keeney and Patton (1956) isolated lactones from heated milk fat, including gamma-dodecalactone, which they detected in evaporated milk and dried cream. Subsequent research expanded its natural occurrence to fruits such as peaches, apricots, strawberries, mangoes, and guavas, as well as dairy products and fermented beverages like beer and wine. The compound gained prominence in organic chemistry due to its role as a fungal metabolite, notably isolated from Antrodia camphorata, a traditional East Asian medicinal fungus.

Nomenclature and Synonyms

The compound is known by multiple synonyms, reflecting its structural and functional characteristics:

SynonymStructural Reference
Gamma-DodecalactoneParent name for the gamma-lactone class
4-DodecanolideEmphasizes the 12-carbon chain and lactone
5-Octyloxolan-2-oneHighlights the octyl substituent and ring
Dihydro-5-octylfuran-2(3H)-oneDescribes the dihydrofuranone core
4-Hydroxydodecanoic acid gamma-lactoneReferences the hydroxy acid precursor

These names are used interchangeably in scientific literature, with gamma-dodecalactone being the most frequently employed.

Classification as a Gamma-Lactone

Gamma-dodecalactone belongs to the gamma-lactone family, characterized by a five-membered cyclic ester structure. The classification is defined by:

  • Ring size: A five-membered ring (γ = Greek letter for 3, indicating the third carbon in the chain) formed by intramolecular esterification.
  • Functional groups: A ketone group at position 2 and an oxygen atom in the ring.
  • Substituent: An octyl chain (C₈H₁₇) attached to the 5-position of the furanone ring, contributing to its unique odor and physicochemical properties.

This structure confers stability due to minimal ring strain, a hallmark of gamma-lactones.

Chemical Identity and Registry Information

Key identifiers and properties are summarized below:

ParameterValueSource
CAS Registry Number2305-05-7
EINECS Number218-971-6
FEMA Number2400
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.31 g/mol
Boiling Point311.45°C (estimated)
Density0.935 g/mL (20°C)

Significance in Organic Chemistry

Gamma-dodecalactone holds multidisciplinary relevance:

  • Flavor and Fragrance Industry: Widely used to impart peach, apricot, and coconut notes in perfumes, food additives, and cosmetic products.
  • Biotechnological Production: Biosynthesized via microbial β-oxidation of fatty acids, such as 10-hydroxystearic acid, using yeasts like Yarrowia lipolytica or bacteria like Micrococcus luteus.
  • Biological Activity: Acts as an immune modulator by activating natural killer (NK) cells and stimulating cytokine secretion (e.g., TNF-α, IFN-γ).

Physical Description

Solid

XLogP3

6

Melting Point

54°C

Other CAS

730-46-1

Wikipedia

Gamma-palmitolactone

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2024-02-18

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